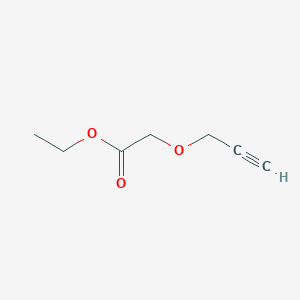

Ethyl 2-prop-2-ynoxyacetate

Description

Structure

3D Structure

Properties

CAS No. |

77353-35-6 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

ethyl 2-prop-2-ynoxyacetate |

InChI |

InChI=1S/C7H10O3/c1-3-5-9-6-7(8)10-4-2/h1H,4-6H2,2H3 |

InChI Key |

SKFAEXSXEBYUSS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCC#C |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Analysis of Alkyne Esters in Medicinal Chemistry: Ethyl Propiolate vs. Ethyl Propargyloxyacetate

Executive Summary

In the architecture of drug design, alkyne esters serve as critical electrophilic handles. However, the structural distance between the alkyne and the ester functionality dictates two completely distinct reactivity profiles.

Ethyl Propiolate (EP) is a conjugated system (

Ethyl Propargyloxyacetate (EPA) is an isolated system (

This guide analyzes the electronic divergence, synthetic utility, and safety protocols for these two reagents.

Structural & Electronic Divergence

The fundamental difference lies in the orbital connectivity between the alkyne and the carbonyl group.

| Feature | Ethyl Propiolate (EP) | Ethyl Propargyloxyacetate (EPA) |

| Structure | ||

| CAS Number | 623-47-2 | 16251-45-9 |

| Electronic State | Conjugated: The | Isolated: The methylene ( |

| LUMO Energy | Low: Highly susceptible to nucleophilic attack at the | High: The alkyne is electron-rich relative to EP; not a Michael acceptor. |

| Primary Reactivity | Michael Addition, 1,3-Dipolar Cycloaddition. | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Etherification. |

| Acidity ( | High: Terminal proton is acidic due to the EWG ester (~ | Moderate: Terminal proton is typical of alkyl-alkynes (~ |

Visualizing the Reactivity Flow

The following diagram illustrates how the structural "firewall" in EPA alters the reaction pathway compared to the "highway" in EP.

Caption: EP allows direct nucleophilic attack (Michael Addition), while EPA resists this, favoring bioorthogonal cycloaddition (Click Chemistry).

Synthetic Utility & Protocols

A. Ethyl Propiolate: The Heterocycle Engine

EP is the reagent of choice when building the core pharmacophore. Its electron deficiency allows it to react with binucleophiles (like hydrazine or amidines) to close rings.

Protocol 1: Synthesis of Pyrazoles via Michael Addition/Cyclization

Objective: Synthesis of 3-hydroxy-5-pyrazolone derivatives.

Mechanism: Hydrazine attacks the

-

Reagents: Ethyl Propiolate (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol (Anhydrous).

-

Setup: Flame-dried round-bottom flask under

atmosphere. -

Procedure:

-

Dissolve Ethyl Propiolate in ethanol (0.5 M concentration).

-

Cool to 0°C. The reaction is highly exothermic due to the Michael addition.

-

Add Hydrazine Hydrate dropwise over 15 minutes.

-

Observation: Solution typically turns yellow/orange.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Reflux for 4 hours to drive the cyclization (ester displacement).

-

-

Workup: Concentrate in vacuo. Recrystallize from EtOH/Ether.

-

Critical Control Point: Temperature control at the addition step is vital. Runaway exotherms can lead to polymerization of EP.

B. Ethyl Propargyloxyacetate: The Flexible Linker

EPA is used when you need to attach a "Clickable" handle to a molecule without altering its electronic properties. The ether oxygen provides water solubility and flexibility, crucial for PROTAC linkers.

Protocol 2: CuAAC (Click Reaction) for Linker Conjugation

Objective: Conjugating a drug scaffold (R-Azide) to the EPA linker. Mechanism: Copper(I)-catalyzed cycloaddition between the terminal alkyne of EPA and an azide.

-

Reagents: Ethyl Propargyloxyacetate (1.0 eq), Scaffold-Azide (1.0 eq),

(5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/Water (1:1). -

Setup: Scintillation vial or round-bottom flask (air tolerant, but

preferred to prevent Cu(I) oxidation). -

Procedure:

-

Dissolve EPA and Scaffold-Azide in t-BuOH/Water.

-

Prepare fresh aqueous solutions of

and Sodium Ascorbate. -

Add

, followed immediately by Sodium Ascorbate. -

Observation: Mixture may turn bright yellow or orange (characteristic of Cu(I)-acetylide species).

-

Stir vigorously at RT for 4–12 hours.

-

-

Workup: Dilute with water, extract with EtOAc. The triazole product is usually stable.[1][2]

-

Why this works for EPA but is risky for EP: If you attempted this with EP, the azide might attack the

-carbon as a nucleophile (Michael addition) before the cycloaddition occurs, leading to byproducts. EPA prevents this side reaction.

Decision Logic for Researchers

Use the following logic tree to select the correct reagent for your synthesis.

Caption: Selection logic based on the structural role of the alkyne in the final target molecule.

Safety & Stability Profile

| Hazard Category | Ethyl Propiolate (EP) | Ethyl Propargyloxyacetate (EPA) |

| GHS Signal | Danger | Warning |

| Lachrymator | Yes (Highly potent). Causes severe eye/respiratory irritation. | No (Mild irritant). |

| Sensitizer | Yes . Skin sensitizer. | Potential skin irritant.[3][4] |

| Storage | 2–8°C. Polymerizes upon light/heat exposure. | Room Temp (stable). Store under inert gas. |

| Incompatibility | Strong bases, amines (exothermic polymerization), oxidizing agents. | Strong oxidizers.[1][5] Compatible with most bases. |

Handling Note: EP must be handled in a fume hood with double-gloving. Spills should be neutralized with dilute ammonia or sodium thiosulfate to quench the Michael acceptor capability.

References

-

Synthesis of Pyrazoles via Ethyl Propiolate

- Title: Recent Advances in the Synthesis of Pyrazole Deriv

- Source: Vertex AI Research / ResearchG

-

URL:[Link]

-

Mechanism of Michael Addition (Ethyl Propiolate)

- Title: Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiol

- Source: Bull. Korean Chem. Soc.

-

URL:[Link]

-

Click Chemistry Applications (General Alkyne Linkers)

-

Physical Properties & Safety (Ethyl Propiolate)

Sources

- 1. chempoint.com [chempoint.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. carlroth.com [carlroth.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. fishersci.com [fishersci.com]

- 6. eijppr.com [eijppr.com]

- 7. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Ethyl propiolate (CAS 623-47-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Strategic Guide to the Synthetic Utility of O-Propargyl Glycolic Acid Ethyl Ester: A Versatile Bifunctional Building Block

An In-depth Technical Guide

Executive Summary: O-propargyl glycolic acid ethyl ester is a uniquely structured bifunctional molecule poised to address complex challenges in modern organic synthesis. It synergistically combines the high-reactivity of a terminal alkyne with the derivatizable nature of an ethyl ester, all connected by a biocompatible glycolic acid-based linker. The alkyne terminus serves as a powerful handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the efficient and orthogonal conjugation to azide-bearing molecules.[1] Concurrently, the ester moiety offers a classic site for modification through hydrolysis or aminolysis, allowing for its covalent attachment to biomolecules, polymers, or surfaces. This guide provides an in-depth analysis of this reagent's core applications, presents validated experimental protocols, and explores its strategic potential in drug discovery, materials science, and bioconjugation for researchers, scientists, and drug development professionals.

Core Molecular Architecture and Synthetic Strategy

Physicochemical Profile

O-propargyl glycolic acid ethyl ester possesses a distinct combination of functional groups that dictate its reactivity and handling. Its structure integrates a propargyl ether, which is generally stable under a range of conditions, and an ethyl ester, a common functional group in organic synthesis.[2][3] The glycolate core is a structural motif found in biocompatible polymers, hinting at its utility in biomedical applications.[4][5]

Table 1: Physicochemical Properties of O-Propargyl Glycolic Acid Ethyl Ester

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₀O₃ | Calculated |

| Molecular Weight | 142.15 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from analogs[6][7] |

| Boiling Point | ~180-200 °C (Predicted at atm. pressure) | Estimated from analogs |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone, Alcohols) | Inferred from structure |

| Key Functional Groups | Terminal Alkyne, Ether, Ethyl Ester | Structural Analysis |

Recommended Synthesis Protocol

The synthesis of O-propargyl glycolic acid ethyl ester is straightforward, relying on a classic Williamson ether synthesis. This method is robust, high-yielding, and utilizes readily available starting materials. The causality behind this choice is its efficiency and the mild conditions required, which preserve the integrity of the ester functionality.

Experimental Protocol 1: Synthesis of O-Propargyl Glycolic Acid Ethyl Ester

-

Reagent Preparation: To a solution of ethyl glycolate (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating complete formation of the sodium alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (80% solution in toluene, 1.2 eq.) dropwise via syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ethyl glycolate is consumed.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure O-propargyl glycolic acid ethyl ester.

Caption: Synthetic workflow for O-propargyl glycolic acid ethyl ester.

The Alkyne Terminus: A Hub for Cycloaddition Chemistry

The terminal alkyne is the molecule's most versatile functional group, primarily exploited in cycloaddition reactions to construct complex molecular scaffolds, particularly five-membered rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and bioorthogonality—meaning it does not interfere with biological processes.[1][8] This makes O-propargyl glycolic acid ethyl ester an ideal building block for bioconjugation and labeling studies.[9] The reaction involves the copper(I)-catalyzed [3+2] cycloaddition between the terminal alkyne of our molecule and an organic azide, yielding a stable 1,4-disubstituted 1,2,3-triazole ring.

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocol 2: General Procedure for CuAAC

-

Setup: In a vial, dissolve the azide-containing substrate (1.0 eq.) and O-propargyl glycolic acid ethyl ester (1.1 eq.) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.3 eq., as a 1M solution in water) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq. in water). The solution should turn from blue to pale yellow/colorless, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Initiation: Add the copper(I) solution to the mixture of the alkyne and azide.

-

Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.

-

Isolation: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting triazole product can be purified by column chromatography or recrystallization.

Broader Cycloaddition Strategies

Beyond CuAAC, the propargyl group can participate in other powerful transformations. In [3+2] cycloadditions with dipoles like nitrile oxides or nitrones, it can form isoxazoles and isoxazolines, respectively.[10][11] These heterocycles are privileged structures in medicinal chemistry. Furthermore, after a propargyl-allenyl tautomerization, the resulting allene can act as a diene in Diels-Alder reactions, providing a route to six-membered rings.[2][12][13]

The Ester Moiety: A Versatile Anchor for Derivatization

The ethyl ester provides a secondary reactive site that is orthogonal to the alkyne. Its primary utility lies in its conversion to either a carboxylic acid or an amide, transforming the molecule into a linker.[3]

Saponification to a Carboxylic Acid Linker

Base-mediated hydrolysis (saponification) readily cleaves the ethyl ester to reveal a terminal carboxylic acid.[3] This acid can then be coupled to amine-containing molecules (e.g., proteins, polymers) using standard peptide coupling reagents (EDC, HOBt), making it a crucial step for many bioconjugation applications.

Experimental Protocol 3: Saponification to O-Propargyl Glycolic Acid

-

Setup: Dissolve O-propargyl glycolic acid ethyl ester (1.0 eq.) in a 3:1 mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Acidification: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~2 with 1M hydrochloric acid (HCl).

-

Extraction: Extract the product into ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the carboxylic acid product, which can often be used without further purification.

Integrated Applications in Advanced Scientific Fields

The true power of O-propargyl glycolic acid ethyl ester is realized when both functional groups are used in a planned synthetic sequence.

Workflow for Bioconjugation and Probe Development

This molecule is an exemplary tool for linking a targeting moiety (e.g., a small molecule ligand) to a reporter group (e.g., a fluorescent dye). The workflow involves first attaching the ligand via the ester and then "clicking" on the reporter via the alkyne.

Caption: A logical workflow for creating a bioprobe.

Application in PROTAC and Bifunctional Molecule Synthesis

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a ligand for a target protein to a ligand for an E3 ligase.[14] O-propargyl glycolic acid ethyl ester serves as an excellent foundational piece for such linkers. Its glycolate unit mimics the structure of common polyethylene glycol (PEG) linkers, potentially improving solubility and pharmacokinetic properties.[15][16]

Conclusion and Future Outlook

O-propargyl glycolic acid ethyl ester is more than a simple reagent; it is a strategic synthetic platform. Its value lies in the orthogonal reactivity of its alkyne and ester functionalities, allowing for sequential and controlled synthetic operations. This guide has demonstrated its utility in core synthetic transformations and its high potential for creating sophisticated molecules for drug discovery, diagnostics, and materials science. Future applications will likely focus on its incorporation into novel biodegradable polymers and its use in developing next-generation targeted therapeutics where precise molecular architecture is paramount.

References

-

OUCI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from OUCI website. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). PMC. [Link]

-

Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

-

Tai, N. D., et al. (2020). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]

-

A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. (2020). ResearchGate. [Link]

-

Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (2017). [Link]

-

Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (n.d.). [Link]

-

Jensen, H. H., Kramer, H. B., & Davis, B. G. (2007). Synthesis of a O-propargyl glycoside suitable for protein modification by Cu(I)-catalyzed cycloaddition. Protocol Exchange. [Link]

-

Ramapanicker, R., et al. (n.d.). Preparation of the propargyl ester of Boc-Gly-OH (2a) and the effective deprotection of the propargyl ester with tetrathiomolybdate. ResearchGate. [Link]

-

Stecher, C., & Mascher, T. (2015). Using click chemistry to study microbial ecology and evolution. Frontiers in Microbiology, 6, 114. [Link]

-

The [3+2]Cycloaddition Reaction. (n.d.). [Link]

-

Glycolic Acid. (n.d.). [Link]

- Loder, D. J. (1942). Esters of glycolic acid. U.S.

-

Method of producing a glycolic acid ester. (n.d.). European Patent Office. [Link]

-

Zhang, L., et al. (2010). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 15(10), 7147-7159. [Link]

-

Wikipedia. (n.d.). Glycolic acid. Retrieved from Wikipedia. [Link]

-

Strizhak, P. Y., et al. (2021). CATALYTIC SYNTHESIS OF GLYCOLIC ACID AND ITS METHYL ESTER FROM GLYOXAL. Ukrainian Chemistry Journal, 87(1), 3-13. [Link]

- Loder, D. J. (1940). Preparation of glycolic acid esters. U.S.

-

Feldman, K. S., & Vidulova, D. B. (2009). Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. Organic letters, 11(23), 5394-5397. [Link]

-

Song, W., et al. (2020). A Regenerative Polymer Blend Composed of Glycylglycine ethyl ester-substituted Polyphosphazene and Poly (lactic-co-glycolic acid). ACS applied materials & interfaces, 12(29), 32353-32365. [Link]

-

AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. Retrieved from AxisPharm website. [Link]

-

Nanjing Chemical Material Corp. (n.d.). What Do You Know about the Application of Glycolic Acid. Retrieved from Nanjing Chemical Material Corp. website. [Link]

-

Deb, A., & Ghorai, M. K. (2022). Photo-cycloaddition reactions of vinyldiazo compounds. Nature Communications, 13(1), 6031. [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from G-Biosciences website. [Link]

-

Boj, S. F., et al. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. STAR protocols, 1(2), 100085. [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Esters. Retrieved from LibreTexts website. [Link]

Sources

- 1. Using click chemistry to study microbial ecology and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Glycolic acid - Wikipedia [en.wikipedia.org]

- 5. Applications of Glycolic Acid_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 623-50-7: Ethyl glycolate | CymitQuimica [cymitquimica.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. open.icm.edu.pl [open.icm.edu.pl]

- 12. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Buildin… [ouci.dntb.gov.ua]

- 13. Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

- 16. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

Methodological & Application

Application Notes & Protocols: Ethyl Propargyloxyacetate as a Versatile Heterobifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the evolving landscape of bioconjugation and targeted therapeutics, the linker molecule is a critical component that dictates the stability, efficacy, and pharmacokinetic properties of complex biomolecular constructs.[1] This guide introduces ethyl propargyloxyacetate, a compact and versatile heterobifunctional linker, and provides a comprehensive framework for its application. While not as extensively documented as longer polyethylene glycol (PEG) based linkers, its unique structure—comprising a terminal alkyne and an ethyl ester—offers a streamlined approach for sequential or one-pot conjugation strategies.[2] The terminal alkyne serves as a handle for the highly efficient and bio-orthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5][] The ethyl ester, following a simple hydrolysis and activation step, provides a reactive site for stable amide bond formation with primary amines found in proteins, peptides, and other biomolecules.[7][8][9] This document will detail the underlying chemical principles, provide field-proven protocols for its activation and use, and explore its potential in applications ranging from antibody-drug conjugates (ADCs) to surface immobilization.

Introduction to Ethyl Propargyloxyacetate: A Strategic Design

Heterobifunctional linkers are essential tools that enable the covalent joining of two distinct molecular entities.[10][11] The design of ethyl propargyloxyacetate is rooted in chemical simplicity and efficiency. It consists of three core components:

-

Terminal Alkyne (-C≡CH): This functional group is one half of the "click chemistry" duo. It reacts with azide-functionalized molecules with remarkable specificity and efficiency, forming a stable triazole linkage.[][12] This reaction can be catalyzed by copper(I) (CuAAC) or, in the case of strained cyclooctynes, proceed without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC).[13][14][15][16]

-

Ethyl Ester (-COOCH₂CH₃): The ester group serves as a latent carboxylic acid. It is stable under many conditions but can be readily hydrolyzed to a carboxyl group (-COOH). This carboxyl group can then be activated, most commonly to an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (e.g., lysine residues on proteins) to form a robust amide bond.[7][8][17][18]

-

Ether Linkage (-O-): The ether bond within the linker's backbone offers key advantages. It increases the hydrophilicity of the linker compared to an all-carbon chain, which can improve the solubility of the resulting conjugate and potentially enhance its pharmacokinetic properties.[19][20] Ether bonds are also generally more stable to hydrolysis than ester bonds, contributing to the overall stability of the final bioconjugate.[]

Comparative Advantages of Ethyl Propargyloxyacetate

| Feature | Ethyl Propargyloxyacetate | Common PEG Linkers (e.g., Propargyl-PEG6-NHS ester) |

| Size | Small, compact | Larger, variable lengths |

| Hydrophilicity | Moderate | High, tunable with PEG length |

| Synthesis | Simple, cost-effective | More complex multi-step synthesis |

| Flexibility | Less flexible, more defined spatial orientation | Highly flexible |

| Applications | Ideal for short-range, rigid connections | Versatile for applications requiring long spacers |

A summary of the key properties of Ethyl Propargyloxyacetate and a comparison with common PEG linkers.

Reaction Mechanisms and Strategic Workflow

The utility of ethyl propargyloxyacetate lies in its two-stage reactivity. This allows for a controlled, sequential conjugation strategy, which is crucial for building complex architectures like Antibody-Drug Conjugates (ADCs).

Overall Workflow

The general strategy involves a two-part process:

-

Activation and First Conjugation: The ethyl ester is hydrolyzed to a carboxylic acid and then activated (e.g., as an NHS ester) to react with the first biomolecule (Biomolecule 1, typically a protein or antibody).

-

Click Chemistry Conjugation: The now-conjugated linker, bearing a free alkyne, is reacted with a second, azide-functionalized molecule (Molecule 2, e.g., a cytotoxic payload, a fluorescent dye) via CuAAC.

Caption: General workflow for using ethyl propargyloxyacetate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization will be required for specific applications and biomolecules. Always handle reagents with appropriate safety precautions.

Protocol 1: Hydrolysis and NHS Ester Activation of Ethyl Propargyloxyacetate

This protocol describes the conversion of the inert ethyl ester into a reactive NHS ester, creating "Propargyloxyacetic Acid-NHS Ester".

Materials:

-

Ethyl propargyloxyacetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or similar organic solvent

-

Hydrochloric acid (HCl) for neutralization

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Hydrolysis to Carboxylic Acid:

-

Dissolve ethyl propargyloxyacetate in a mixture of THF and water (e.g., 3:1 v/v).

-

Add 1.2 equivalents of LiOH or NaOH.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield propargyloxyacetic acid.

-

-

Activation to NHS Ester:

-

Dissolve the resulting propargyloxyacetic acid in anhydrous DCM or DMF.

-

Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of EDC.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

-

Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the Propargyloxyacetic Acid-NHS Ester. This product is sensitive to moisture and should be used immediately or stored under desiccated, inert conditions.[22]

-

Protocol 2: Protein Labeling with Propargyloxyacetic Acid-NHS Ester

This protocol details the conjugation of the activated alkyne linker to a primary amine-containing biomolecule, such as an antibody.

Materials:

-

Protein/antibody solution (in amine-free buffer, e.g., PBS)

-

Propargyloxyacetic Acid-NHS Ester (from Protocol 1)

-

Anhydrous, amine-free DMSO or DMF

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[7][8]

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification.

Procedure:

-

Prepare Protein Solution:

-

Prepare NHS Ester Solution:

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.[9][10]

-

While gently stirring the protein solution, add the NHS ester stock solution dropwise.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][7] The optimal time and temperature may need to be determined empirically.

-

-

Purification:

-

Remove unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[8]

-

Alternatively, dialysis can be used for purification.

-

The resulting alkyne-modified protein is now ready for the subsequent click reaction.

-

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule (e.g., a drug payload) onto the alkyne-modified protein from Protocol 2.

Materials:

-

Alkyne-modified protein (from Protocol 2)

-

Azide-functionalized molecule (payload, dye, etc.)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )[3][12]

-

Copper-binding ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)[3][12]

Procedure:

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule. A molar excess of the azide molecule (e.g., 3-5 equivalents) is typically used.

-

In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to accelerate the reaction and protect the biomolecule from oxidative damage.[3][4][12]

-

-

Initiate the Reaction:

-

Add the premixed copper/ligand complex to the protein/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[5]

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[5]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.[5] The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification and Characterization:

-

Once the reaction is complete, remove excess reagents and the copper catalyst using SEC or dialysis.

-

Characterize the final conjugate for purity, aggregation, and, in the case of ADCs, the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC), SEC, and Mass Spectrometry.[5]

-

Caption: Experimental workflow for CuAAC Bioconjugation.

Trustworthiness and Self-Validation

To ensure the success of the conjugation protocols, a series of validation steps are essential at each stage.

-

Purity of Activated Linker: The purity of the Propargyloxyacetic Acid-NHS Ester should be confirmed by NMR and/or LC-MS before use. Hydrolysis of the NHS ester to the carboxylic acid is a primary failure point.[9]

-

Degree of Labeling (DOL) - Alkyne: After Protocol 2, the number of alkyne linkers per protein can be indirectly quantified. This can be achieved by performing a click reaction with an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488) and then using UV-Vis spectroscopy to determine the dye-to-protein ratio.

-

Final Conjugate Characterization: For the final product from Protocol 3, a comprehensive analysis is critical.

-

HIC-HPLC: This technique is invaluable for ADCs, as it can separate species with different Drug-to-Antibody Ratios (DARs), providing an average DAR and a measure of heterogeneity.[5]

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and quantify the presence of any aggregates, which can affect efficacy and immunogenicity.[5]

-

Mass Spectrometry (LC-MS): Intact and reduced mass analysis can confirm the successful conjugation and provide precise mass information for different DAR species.[5]

-

References

-

Dempsey, D. R., et al. (2017). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 8, 2717–2722. [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

van der Veen, T., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. International Journal of Molecular Sciences, 21(18), 6882. [Link]

-

Finn, M. G., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

-

National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. PubMed. [Link]

-

van der Veen, T., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. ResearchGate. [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]

-

Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

-

AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. [Link]

-

Choi, S., et al. (2022). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

-

van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

-

St. Amant, A. H., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed. [Link]

-

Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]

-

Xie, Y., et al. (2010). Alkyne- And 1,6-elimination- Succinimidyl Carbonate - Terminated Heterobifunctional Poly(ethylene Glycol) for Reversible "Click" PEGylation. PubMed. [Link]

-

Xie, Y., et al. (2010). Alkyne- and 1,6-elimination- succinimidyl carbonate - terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. ResearchGate. [Link]

-

Kumar, P., et al. (2016). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. PMC. [Link]

-

Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. [Link]

-

Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

-

Trovato, F., et al. (2022). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC. [Link]

-

An, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

-

Ross, J. (2020). The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. Apollo - University of Cambridge. [Link]

-

Lee, H. D., et al. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. [Link]

-

Mikuláš, M., et al. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]

-

Kumar, G. S., et al. (2006). A novel heterobifunctional linker for facile access to bioconjugates. PubMed. [Link]

-

Click Chemistry Tools. (n.d.). PROPARGYL-NHS ESTER DESCRIPTION SPECIFICATIONS. [Link]

-

Mikuláš, M., et al. (2022). Azide- and alkyne-functionalized bioconjugation reagents 1a–e and 2a–c,... ResearchGate. [Link]

-

S ´ ´anchez-L´ ´opez, C., et al. (2021). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. bioRxiv. [Link]

-

Jin, C., et al. (2025). The role of hydrophilic linkers in next-generation antibody-drug conjugates. ResearchGate. [Link]

-

Kumar, G. S., et al. (2006). Heterobifunctional linker 1. ResearchGate. [Link]

-

Spring, D. (2019, August 21). Cleavable linkers in antibody–drug conjugates. University of Cambridge. [Link]

- Google Patents. (n.d.). Heterobifunctional linker - CA2943103C.

-

ResearchGate. (n.d.). The effects of cell culture conditions on premature hydrolysis of traceless ester-linked disulfide linkers. [Link]

-

Hixson, S. S., et al. (1979). Photoactivated heterobifunctional cross-linking reagents which demonstrate the aggregation state of phospholipase A2. PubMed. [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. [Link]

-

Jain, N., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. [Link]

-

Vitale, F., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. PubMed. [Link]

-

Lin, Y. W., et al. (2022). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

Sources

- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. biotium.com [biotium.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. glenresearch.com [glenresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 22. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Scaffold Assembly using Ethyl 2-(prop-2-yn-1-yloxy)acetate

Executive Summary & Rationale

Ethyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 14346-19-1) is a high-value bifunctional building block containing a terminal alkyne and an ethyl ester, linked by an ether oxygen. It serves as a critical "staple" in drug discovery for linking pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) while retaining an ester handle for subsequent amidation or hydrolysis.

Conventional thermal heating for these cycloadditions often requires prolonged reaction times (12–24 hours) and can lead to oxidative byproducts or ester hydrolysis. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to <20 minutes, suppresses side reactions, and allows for "One-Pot" safety protocols when handling hazardous organic azides.

Key Advantages of Microwave Irradiation[1][2]

-

Kinetic Acceleration: Rapid dielectric heating overcomes the activation energy barrier for the formation of the copper(I)-acetylide intermediate.

-

Safety: Enables the in situ generation and consumption of organic azides, minimizing operator exposure to potentially explosive intermediates.

-

Library Generation: The ester handle allows this protocol to serve as a divergent point for synthesizing peptidomimetic libraries.

Mechanistic Insight: The Microwave Effect in CuAAC

While the thermal Huisgen cycloaddition is slow and non-regioselective, the Cu(I)-catalyzed variant is rapid. However, the rate-limiting step—the formation of the copper-acetylide complex—is significantly accelerated by microwave irradiation due to the high dielectric loss tangent (

Pathway Visualization

The following diagram illustrates the catalytic cycle accelerated by microwave energy, highlighting the critical ester stability zone.

Figure 1: Microwave-accelerated catalytic cycle for the cycloaddition of ethyl 2-(prop-2-yn-1-yloxy)acetate.

Experimental Protocols

Protocol A: Standard Microwave CuAAC Synthesis

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazole derivatives from isolated azides. Scale: 1.0 mmol

| Reagent | Equiv. | Amount | Role |

| Ethyl 2-(prop-2-yn-1-yloxy)acetate | 1.0 | 142 mg | Alkyne Scaffold |

| Organic Azide (R-N₃) | 1.1 | Variable | Click Partner |

| CuSO₄ · 5H₂O | 0.05 | 12.5 mg | Pre-catalyst |

| Sodium Ascorbate | 0.10 | 20 mg | Reductant |

| tert-Butanol / Water (1:1) | - | 4 mL | Solvent System |

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the alkyne and the organic azide in 2 mL of t-BuOH.

-

Catalyst Activation: In a separate micro-tube, dissolve CuSO₄ and Sodium Ascorbate in 2 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) generation). Immediately add this to the reaction vial.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Temperature: 85 °C

-

Time: 15 minutes

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Work-up: Dilute the mixture with 10 mL water and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Most products are pure enough for NMR. If necessary, purify via flash chromatography (Hexane/EtOAc).[1]

Author's Note: The t-BuOH/Water system is critical. It solubilizes both organic reactants and inorganic catalysts while absorbing microwave energy efficiently.

Protocol B: "One-Pot" Three-Component Synthesis (Safety Optimized)

Objective: In situ generation of potentially volatile azides followed by immediate capture with ethyl 2-(prop-2-yn-1-yloxy)acetate. Target Audience: Labs with safety restrictions on isolating low-molecular-weight organic azides.

Workflow Diagram:

Figure 2: Sequential one-pot microwave protocol minimizing azide handling.

Methodology:

-

Azidation: Combine Alkyl Bromide (1.0 mmol) and Sodium Azide (1.2 mmol, Caution ) in DMF (3 mL) in a microwave vial. Irradiate at 80 °C for 10 min.

-

Addition: Without opening the vial if possible (via septum), inject a solution of Ethyl 2-(prop-2-yn-1-yloxy)acetate (1.0 mmol), Sodium Ascorbate (0.1 mmol), and CuSO4 (0.05 mmol) in 1 mL water.

-

Alternative: If using CuI, add CuI (10 mol%) and the alkyne quickly under inert gas flow.

-

-

Cycloaddition: Irradiate at 100 °C for 20 minutes.

-

Safety Check: Ensure complete consumption of azide via TLC before work-up.

Post-Click Functionalization: Ester Amidation

The ethyl ester group in the resulting triazole is not merely a bystander; it is a "handle" for diversity.

-

Reaction: Triazole-Ester + Primary Amine

Triazole-Amide -

MW Condition: The ester of glycolic acid derivatives is relatively reactive. React the crude Click product with an amine (2.0 equiv) in Ethanol at 120 °C for 15 mins (MW) to form the amide directly, bypassing the need for hydrolysis and coupling reagents.

Safety & Compliance (E-E-A-T)

-

Azide Hazards: Low molecular weight organic azides (C/N ratio < 3) are explosive. Never isolate them. Protocol B is designed specifically to mitigate this risk by keeping the azide in solution.

-

Pressure Control: Microwave heating of aqueous/organic mixtures in sealed vessels generates pressure. Ensure your reactor has an active pressure sensor and set a limit of 250 psi (17 bar) .

-

Copper Disposal: Copper salts are toxic to aquatic life. All aqueous waste must be treated as heavy metal waste.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition. Link

-

Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-assisted natural product chemistry and multicomponent reactions.[3][4][5] European Journal of Organic Chemistry. Link

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6][7][8] Angewandte Chemie International Edition. Link

-

Moorhouse, A. D., & Moses, J. E. (2008). Microwave-Enhanced Synthesis of 1,2,3-Triazoles via Cu-Catalyzed Cycloaddition of Azides and Alkynes.[3][5] Synlett. Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

Sources

- 1. scielo.br [scielo.br]

- 2. confluore.com.cn [confluore.com.cn]

- 3. iris.unito.it [iris.unito.it]

- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. ijrpas.com [ijrpas.com]

- 7. scispace.com [scispace.com]

- 8. ajrconline.org [ajrconline.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Chemistry with Ester-Functionalized Alkynes

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically when working with ester-functionalized alkynes. Our goal is to equip you with the knowledge to diagnose and solve common experimental challenges, ensuring the success of your conjugation strategies.

Troubleshooting Guide: Common Issues and Solutions

Ester-functionalized alkynes can present unique challenges in CuAAC reactions due to their electronic properties and potential for side reactions. This table outlines common problems, their probable causes, and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to No Product Yield | 1. Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] | a. Rigorous Degassing: Degas all solvents and reaction mixtures by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[2] b. Use of a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate (typically 10-20 mol%) to regenerate the Cu(I) catalyst in situ.[3][4] |

| 2. Insufficient Ligand Stabilization: The Cu(I) catalyst may be unstable or precipitate out of solution without a suitable ligand.[1][5] | a. Add a Stabilizing Ligand: Incorporate a copper-chelating ligand such as TBTA (tris(benzyltriazolylmethyl)amine) or a water-soluble variant like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:1 or slightly higher ratio to the copper catalyst.[3][4] | |

| 3. Ester Hydrolysis: The ester functionality can be susceptible to hydrolysis under certain pH conditions, leading to the formation of a carboxylic acid which may interfere with the reaction.[6] | a. pH Control: Maintain a neutral or slightly acidic pH (around 6-7). Avoid strongly basic conditions.[7] b. Anhydrous Conditions: If compatible with your substrates, perform the reaction in an anhydrous organic solvent like THF or DMF to prevent hydrolysis.[8][9] | |

| Presence of Side Products | 1. Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct.[1][10] | a. Strict Anaerobic Conditions: Ensure the reaction is performed under an inert atmosphere. b. Adequate Reducing Agent: The presence of sodium ascorbate helps to suppress this side reaction by keeping the copper in the +1 oxidation state.[1] |

| 2. Michael Addition: Electron-deficient alkynes, such as those conjugated to an ester, can be susceptible to nucleophilic attack (Michael addition) by amines or other nucleophiles present in the reaction mixture.[11] | a. Control of Nucleophiles: If possible, protect or avoid strong nucleophiles in the reaction mixture. b. Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the Michael addition relative to the desired cycloaddition. | |

| Reaction Stalls or is Sluggish | 1. Electron-Deficient Alkyne: The electron-withdrawing nature of the ester group can reduce the nucleophilicity of the alkyne, slowing down the reaction rate compared to electron-rich alkynes.[12][13] | a. Increase Catalyst Loading: Cautiously increase the copper catalyst and ligand concentration (e.g., from 1-5 mol% to 5-10 mol%).[2] b. Increase Temperature: Gently heating the reaction (e.g., to 37-60°C) can increase the reaction rate, but monitor for potential side reactions.[2] |

| 2. Poor Substrate Solubility: One or both of your starting materials may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction. | a. Solvent Optimization: Use a co-solvent system to ensure the solubility of all components. Common choices include mixtures of water with t-BuOH, DMSO, or DMF.[2][9] |

Frequently Asked Questions (FAQs)

Q1: Why are my click reaction yields lower with an ester-functionalized alkyne compared to a simple alkyl alkyne?

A: The ester group is electron-withdrawing, which decreases the electron density of the alkyne's triple bond. In the CuAAC mechanism, the alkyne acts as a nucleophile when forming the copper acetylide intermediate. A lower electron density can make this step less favorable, potentially slowing down the overall reaction rate.[12][13] This can lead to incomplete conversion and lower yields, especially if the reaction time is not optimized.

Q2: I suspect my ester is being hydrolyzed during the reaction. How can I confirm this and prevent it?

A: You can confirm hydrolysis by analyzing the crude reaction mixture using techniques like LC-MS or NMR to look for the corresponding carboxylic acid. To prevent hydrolysis, maintain a neutral to slightly acidic pH (6-7), as basic conditions can promote saponification.[6] If your substrates are soluble in organic solvents, switching to an anhydrous solvent system like THF or DMF can eliminate the risk of hydrolysis.[8][9]

Q3: What is the optimal catalyst and ligand system for reactions with these alkynes?

A: A common and effective system is using a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate to generate the active Cu(I) species in situ.[4] This is often paired with a stabilizing ligand. For organic solvents, TBTA is a good choice, while for aqueous or mixed-aqueous systems, a water-soluble ligand like THPTA is preferred.[3][5] A 1:1 to 1:5 ratio of copper to ligand is typically recommended.[4]

Q4: Can I run the reaction without a ligand?

A: While the reaction can sometimes proceed without a ligand, it is generally not recommended. Ligands like TBTA and THPTA play a crucial role in stabilizing the Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation.[1][5] They also increase the catalyst's solubility and can accelerate the reaction rate.[3] Omitting the ligand can lead to catalyst precipitation and significantly lower yields.

Q5: Are there any copper-free alternatives if I cannot resolve my issues with CuAAC?

A: Yes, if your ester-functionalized alkyne is particularly sensitive to the copper catalyst or if you are working in a biological system where copper toxicity is a concern, you might consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[14][15] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne and does not require a metal catalyst.[16][17] However, be aware that the synthesis of strained cyclooctynes can be more complex, and they are bulkier, which might introduce steric hindrance.[17]

Experimental Protocol: Optimized CuAAC for an Ester-Functionalized Alkyne

This protocol provides a general starting point. You may need to optimize concentrations, temperature, and reaction time for your specific substrates.

1. Reagent Preparation:

-

Ester-Alkyne Solution: Prepare a stock solution of your ester-functionalized alkyne in a suitable solvent (e.g., DMSO, DMF, or a t-BuOH/water mixture).

-

Azide Solution: Prepare a stock solution of your azide component in the same solvent system.

-

Copper(II) Sulfate Solution: Prepare a fresh 100 mM stock solution of CuSO₄ in deionized water.

-

Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

-

Ligand Solution: Prepare a 100 mM stock solution of THPTA in deionized water (for aqueous reactions) or TBTA in DMSO/t-BuOH (for organic-heavy reactions).

2. Reaction Setup (1 mL Scale Example):

-

To a clean, inert reaction vial, add your azide solution (e.g., 100 µL of a 10 mM solution, 1 µmol, 1 equivalent).

-

Add your ester-alkyne solution (e.g., 120 µL of a 10 mM solution, 1.2 µmol, 1.2 equivalents).

-

Add the main reaction solvent to bring the volume to approximately 950 µL.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

In a separate microcentrifuge tube, premix the catalyst: Add 10 µL of the 100 mM CuSO₄ solution (1 µmol, 1 mol%) and 10 µL of the 100 mM THPTA solution (1 µmol, 1 mol%). Vortex briefly.

-

Add the premixed catalyst to the reaction vial.

-

Initiate the reaction by adding 20 µL of the 1 M sodium ascorbate solution (20 µmol, 20 mol%).

-

Seal the vial and stir or shake the reaction at room temperature. Monitor the reaction progress by TLC, LC-MS, or another suitable analytical technique.

Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common issues with your click chemistry reaction.

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Removing copper catalyst residues from ethyl propargyloxyacetate derivatives

Executive Summary & Chemical Context

The Challenge: You are working with ethyl propargyloxyacetate derivatives, likely following a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the "Click" reaction is robust, the residual copper catalyst (often Cu(I) or Cu(II)) is cytotoxic and can catalyze oxidative degradation of your product.

The Substrate Constraint: Your molecule contains an ethyl ester and an ether linkage .

-

Risk Factor: Esters are susceptible to hydrolysis under strongly acidic or strongly basic conditions. Standard aggressive acid washes (e.g., 1M HCl) or basic ammonia washes may hydrolyze your ester to the carboxylic acid (propargyloxyacetic acid), destroying your product.

-

Chelation Risk: The newly formed 1,2,3-triazole ring is a potent ligand for copper, often retaining the metal more strongly than simple washes can remove.

This guide provides chemically compatible purification workflows specifically designed to preserve the ester functionality while achieving pharmaceutical-grade copper removal.

Diagnostic Module: Do I Have Residual Copper?

Before initiating cleanup, assess the contamination level.

| Indicator | Sensitivity | Observation |

| Visual Inspection | Low (>500 ppm) | Blue/Green tint (Cu(II)) or Yellow/Brown precipitate (Cu(I)). |

| Sodium Sulfide Test | Medium (~50 ppm) | Add a drop of aqueous Na₂S. Black precipitate indicates Cu. |

| ICP-MS | High (<1 ppm) | Gold Standard. Required for final biological assay validation. |

Primary Protocol: Liquid-Phase Chelation (Ester-Safe)

Q: Can I use standard EDTA washes for this substrate? A: Yes, but pH control is critical . Standard EDTA (free acid) is acidic, and Na₄EDTA is basic (pH ~11). Both can damage your ester. You must use a Buffered EDTA solution.

Protocol A: Buffered EDTA Extraction

Best for: Bulk removal of copper from crude reaction mixtures.

Reagents:

-

Disodium EDTA (Na₂EDTA·2H₂O)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Prepare a 0.1 M EDTA solution in water. Adjust pH to 7.0–7.5 using solid NH₄Cl or dilute NH₄OH. Do not exceed pH 8.0 to protect the ethyl ester.

-

Dilution: Dilute your crude reaction mixture with EtOAc (avoid alcohols as they can solubilize Cu-complexes).

-

The Wash:

-

Wash the organic phase with the Buffered EDTA solution (1:1 volume ratio).

-

Shake vigorously for 2–3 minutes . The aqueous layer may turn blue (Cu-EDTA complex).[3]

-

-

Repetition: Repeat the EDTA wash 3 times or until the aqueous layer is colorless.

-

Polishing: Wash once with saturated NH₄Cl, followed by brine.

-

Drying: Dry over Na₂SO₄ and concentrate.

Secondary Protocol: Solid-Phase Scavenging

Q: The product is still slightly colored, or I need <5 ppm Cu for cell assays. What now? A: Liquid extraction often leaves trace copper trapped in the triazole pocket. Use solid-phase scavengers or adsorption filtration.[3][4]

Protocol B: Silica/Celite Filtration

Best for: Rapid cleanup of non-polar derivatives.

-

Create a short plug of Silica Gel (60 Å) topped with a layer of Celite .

-

Elute your compound using a solvent system slightly less polar than your TLC mobile phase (e.g., Hexane:EtOAc).

-

Mechanism: Copper salts adsorb strongly to the silica matrix, while the organic ester elutes.

Protocol C: Resin Scavenging (Thiourea/CupriSorb)

Best for: High-value compounds or stubborn contamination.

-

Selection: Use a thiourea-functionalized silica (e.g., SiliaMetS® Thiourea) or a macroreticular resin.[3]

-

Dosage: Add 3–4 equivalents of resin relative to the initial copper loading.

-

Incubation: Stir gently in EtOAc/THF for 2–4 hours at room temperature.

-

Filtration: Filter off the resin.[2][3][4] The filtrate should be copper-free.[4]

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on your specific observations.

Figure 1: Decision tree for selecting the appropriate copper removal method based on contamination levels and product properties.

Troubleshooting & FAQs

Q: I used ammonia to wash the copper, and my yield dropped significantly. Why? A: Ammonia is a nucleophile. You likely caused ammonolysis of your ethyl ester, converting a portion of your product into the primary amide. Always use Ammonium Chloride (NH₄Cl) or Buffered EDTA instead of free ammonia (NH₄OH) for ester-containing substrates.

Q: My product is water-soluble. How do I remove Copper? A: Liquid-liquid extraction won't work.

-

Dialysis: Use a membrane with an appropriate molecular weight cutoff (MWCO) and dialyze against an EDTA solution (pH 7), then against pure water.

-

SPE (Solid Phase Extraction): Use a C18 Sep-Pak cartridge.[5] Load in water, wash with EDTA/Water, and elute the product with MeOH/Acetonitrile.

Q: After the EDTA wash, I have a stubborn emulsion. A: This is common with amphiphilic "Click" products.

-

Fix: Add a small amount of Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

-

Fix: Filter the biphasic mixture through a pad of Celite to break the physical emulsion before separating layers.

References

-

Gottlieb, H. E., et al. (2006). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for identifying solvent/impurity peaks).

-

Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162. (Details on EDTA and scavenger protocols).

-

ICH Guideline Q3D (R1) on Elemental Impurities. (2019). Defines permitted daily exposure (PDE) limits for Copper in drug products.

-

Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855. (Explains the strong coordination of triazoles to Cu).

Sources

Technical Support Center: Troubleshooting Low Reactivity of Propargyl Ethers in Click Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot and overcome challenges associated with the low reactivity of propargyl ethers in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Introduction

Propargyl ethers are valuable building blocks in bioconjugation, materials science, and drug discovery due to the versatility of the terminal alkyne for "click" chemistry. The CuAAC reaction is celebrated for its efficiency and orthogonality.[1][2] However, researchers can encounter frustratingly low yields or complete reaction failure when working with propargyl ether substrates. This guide will explore the common causes of this low reactivity and provide a structured, question-and-answer-based approach to troubleshooting, complete with detailed protocols and mechanistic explanations.

Frequently Asked Questions (FAQs)

Q1: Why is my propargyl ether showing low reactivity in a CuAAC reaction that works for other alkynes?

A1: The reactivity of a terminal alkyne in a CuAAC reaction is influenced by both steric and electronic factors. While propargyl ethers are generally good substrates, their reactivity can be modest compared to other alkynes.[3] The ether oxygen, being in close proximity to the alkyne, can influence the electronic environment and potentially create steric hindrance, which may impede the formation of the key copper-acetylide intermediate.[4][5]

Q2: I suspect my copper catalyst is inactive. How can I confirm this and what are the common causes of inactivation?

A2: Catalyst inactivation is a primary cause of CuAAC reaction failure. The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6][7] You can test for catalyst activity using a control reaction with a known reactive alkyne, such as propargyl alcohol.[8][9]

Common Causes of Catalyst Inactivation:

-

Oxidation: Exposure to atmospheric oxygen can oxidize Cu(I) to Cu(II).

-

Disproportionation: In aqueous solutions, Cu(I) can disproportionate into Cu(II) and Cu(0).[6]

-

Incompatible Buffers: Buffers containing chelating agents like EDTA or strong bases can sequester the copper catalyst.[7][10]

Q3: Could side reactions involving the propargyl group be the source of my low yield?

A3: Yes, the propargyl group is susceptible to several side reactions that can consume your starting material and lead to complex product mixtures.[11]

-

Glaser Coupling: This is an oxidative homodimerization of terminal alkynes to form 1,3-diynes, which is also catalyzed by copper salts in the presence of an oxidant.[11]

-

Isomerization to Allenes: Propargyl derivatives can rearrange to form allenes, especially under basic conditions or with heat.[11]

-

Reaction with Strong Bases: The terminal alkyne proton is acidic (pKa ≈ 25) and can be deprotonated by strong bases, leading to undesired downstream reactions.[11]

Q4: What is the role of a ligand in the CuAAC reaction, and could the wrong ligand be affecting my propargyl ether's reactivity?

A4: Ligands play a crucial role in stabilizing the Cu(I) catalytic species, preventing its oxidation and disproportionation, and accelerating the reaction rate.[9][12] Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[7] Using an inappropriate or no ligand can lead to catalyst deactivation and consequently, low reaction yields. For bioconjugation, water-soluble ligands like THPTA are generally preferred.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low reactivity issues with propargyl ethers in CuAAC reactions.

Issue 1: Low or No Product Formation

Potential Cause A: Inactive Copper Catalyst

-

Troubleshooting Steps:

-

Control Reaction: Perform a control reaction with a simple, highly reactive alkyne like propargyl alcohol or phenylacetylene under your standard conditions.[8] If this reaction also fails, your catalyst system is likely the problem.

-

Fresh Reagents: Prepare fresh solutions of your copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate). Sodium ascorbate solutions are particularly prone to degradation and should always be prepared fresh.[2][7]

-

Degas Solvents: If working in organic solvents, degas them thoroughly to remove dissolved oxygen. For aqueous reactions, consider working under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Potential Cause B: Steric Hindrance or Unfavorable Electronic Effects

-

Troubleshooting Steps:

-

Increase Reactant Concentration: If possible, increasing the concentration of your propargyl ether and azide can help drive the reaction forward.[6]

-

Elevate Temperature: Gently warming the reaction (e.g., to 37°C or 50°C) can help overcome the activation energy barrier. However, be mindful of the stability of your substrates at higher temperatures.

-

Prolong Reaction Time: Some reactions with less reactive substrates simply require more time to reach completion. Monitor the reaction over an extended period (e.g., 24-48 hours).

-

Potential Cause C: Suboptimal Reaction Conditions

-

Troubleshooting Steps:

-

pH Optimization: The optimal pH for CuAAC reactions is typically between 7 and 8 for bioconjugations.[10] Verify and adjust the pH of your reaction mixture.

-

Solvent System: If your propargyl ether has poor solubility in the reaction medium, consider adding a co-solvent like DMSO or t-butanol to improve solubility.[7] A common solvent system is a 1:1 mixture of water and t-butanol.[2]

-

Issue 2: Presence of Significant Byproducts

Potential Cause A: Glaser Coupling

-

Troubleshooting Steps:

-

Increase Reducing Agent: Add a larger excess of the reducing agent (e.g., 5-10 equivalents of sodium ascorbate relative to copper) to ensure the copper remains in the +1 oxidation state.[11]

-

Use a Protecting Group: For multi-step syntheses, consider protecting the terminal alkyne with a trimethylsilyl (TMS) group. The TMS group can be easily removed prior to the click reaction.[11]

-

Potential Cause B: Isomerization or Decomposition

-

Troubleshooting Steps:

-

Avoid Strong Bases: Ensure your reaction conditions are not strongly basic. If a base is required for other functionalities in your molecule, choose a milder, non-nucleophilic base.

-

Moderate Temperature: Avoid excessive heat, which can promote isomerization to allenes.[11]

-

Experimental Protocols

Protocol 1: General Procedure for a Test CuAAC Reaction with a Propargyl Ether

This protocol provides a starting point for the CuAAC reaction of a propargyl ether with an azide.

Materials:

-

Propargyl ether (1.0 eq.)

-

Azide (1.0-1.2 eq.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium L-ascorbate (5-10 mol%)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 mol%)

-

Solvent: 1:1 mixture of deionized water and tert-butanol (t-BuOH)[13]

Procedure:

-

Reagent Preparation:

-

Prepare a fresh 1 M aqueous solution of sodium ascorbate.[2]

-

Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

-

Prepare a 100 mM aqueous solution of THPTA.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the propargyl ether and the azide in the water/t-BuOH solvent system.

-

Add the THPTA solution to the reaction mixture.

-

Add the CuSO₄·5H₂O solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

-

Work-up:

-

Upon completion, the reaction can be quenched by adding a solution of EDTA to chelate the copper.[13]

-

The product can then be isolated by standard extraction and purification techniques.

-

Protocol 2: Optimization of CuAAC Reaction Conditions

This protocol outlines a systematic approach to optimizing the reaction conditions for a challenging propargyl ether substrate.

Design of Experiments: Set up a series of small-scale reactions, varying one parameter at a time while keeping others constant.

Key Parameters to Optimize:

-

Copper Concentration: Test a range of concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM).[7]

-

Ligand:Copper Ratio: Evaluate different ratios (e.g., 1:1, 2:1, 5:1).[7]

-

Sodium Ascorbate Concentration: Vary the concentration (e.g., 1 mM, 5 mM, 10 mM).[7]

-

Temperature: Compare reaction rates at different temperatures (e.g., 4°C, room temperature, 37°C).[7]

-

Reaction Time: Monitor the reaction at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight).[7]

Analysis: Analyze the outcome of each reaction using a quantitative method like HPLC or LC-MS to determine the optimal conditions for your specific substrates.

Data Presentation

Table 1: Troubleshooting Summary for Low Propargyl Ether Reactivity

| Problem | Potential Cause | Recommended Solution |

| Low or No Product | Inactive Catalyst | Use fresh reagents, degas solvents, perform a control reaction.[7] |

| Steric Hindrance | Increase reactant concentration, gently heat the reaction. | |

| Suboptimal Conditions | Optimize pH and solvent system.[10] | |

| Significant Byproducts | Glaser Coupling | Increase the excess of reducing agent.[11] |

| Isomerization | Avoid strong bases and excessive heat.[11] |

Visualizations

CuAAC Catalytic Cycle

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Validation & Comparative

A Researcher's Comparative Guide to the ¹H NMR Spectrum of Ethyl 2-prop-2-ynoxyacetate

For professionals in chemical research and drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process.[1] This guide provides an in-depth analysis of the ¹H NMR characteristic peaks of ethyl 2-prop-2-ynoxyacetate, a molecule incorporating both an ethyl ester and a propargyl ether moiety. By comparing its spectrum to those of simpler, related structures—ethyl acetate and methyl propargyl ether—we will dissect the electronic influences of each functional group on the proton chemical environments. This comparative approach, supported by experimental protocols, aims to equip researchers with the predictive and interpretive skills necessary for characterizing complex small molecules.

Core Analysis: Deconstructing the ¹H NMR Spectrum of Ethyl 2-prop-2-ynoxyacetate

The structure of ethyl 2-prop-2-ynoxyacetate presents four unique proton environments, each giving rise to a distinct signal in the ¹H NMR spectrum. The expected chemical shifts, multiplicities, and integrations are a direct consequence of the interplay between inductive effects from electronegative oxygen atoms and the magnetic anisotropy of the alkyne group.

Molecular Structure and Proton Assignments:

Caption: Correlation of proton environments in ethyl 2-prop-2-ynoxyacetate to their predicted ¹H NMR signals.

Caption: Standardized workflow for ¹H NMR spectroscopic analysis.

References

-

ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... Available from: [Link]

-

University of Birmingham. Spectra of ethyl acetate. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. (2024-08-01). Available from: [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

-

PubChem. Ethyl Acetate | CH3COOC2H5 | CID 8857. Available from: [Link]

-

Homework.Study.com. Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Available from: [Link]

-